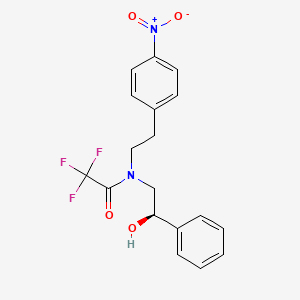
(R)-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide is a complex organic compound characterized by the presence of trifluoromethyl, hydroxy, phenylethyl, and nitrophenethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide typically involves multiple steps:
Oxidation of p-aminophenylethanol: The hydroxyl group on p-aminophenylethanol is oxidized to form nitrobenzene acetaldehyde.
Reductive Amination: ®-2-amino-1-phenylethanol undergoes reductive amination to yield ®-2-p-nitrobenzene ethylamine-1-phenylethanol.
Substitution Reaction: The final step involves the substitution of the amino group with a trifluoroacetamide group using (Boc)2O.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
®-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in 1,4-dioxane.
Reduction: Sodium borohydride in dichloromethane.
Substitution: (Boc)2O for trifluoroacetamide substitution.
Major Products
Oxidation: Formation of nitrobenzene acetaldehyde.
Reduction: Formation of p-nitrobenzene ethylamine.
Substitution: Formation of trifluoroacetamide derivatives.
Applications De Recherche Scientifique
®-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of ®-2,2,2-Trifluoro-N-(2-hydroxy-2-phenylethyl)-N-(4-nitrophenethyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors due to its structural features.
Pathways Involved: It may influence metabolic pathways by acting as a substrate or inhibitor.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-hydroxy-4-phenylbutyric acid: A chiral alcohol intermediate used in the production of angiotensin-converting enzyme inhibitors.
®-4-nitrophenethyl-(2-hydroxy-2-phenylethyl)-tert-butyl carbamate: Another compound with similar structural features and synthetic routes.
Propriétés
Formule moléculaire |
C18H17F3N2O4 |
|---|---|
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-[(2R)-2-hydroxy-2-phenylethyl]-N-[2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C18H17F3N2O4/c19-18(20,21)17(25)22(12-16(24)14-4-2-1-3-5-14)11-10-13-6-8-15(9-7-13)23(26)27/h1-9,16,24H,10-12H2/t16-/m0/s1 |
Clé InChI |
JPSMUXFFZKKIGH-INIZCTEOSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](CN(CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F)O |
SMILES canonique |
C1=CC=C(C=C1)C(CN(CCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-1-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-1,3,5-triazin-2(1H)-one](/img/structure/B13860148.png)
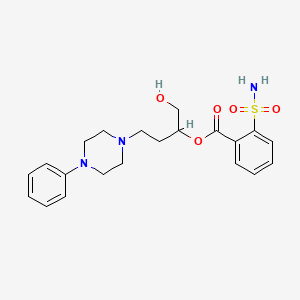
![3-Chloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13860159.png)

![[(2S)-1-azabicyclo[2.2.2]octan-2-yl] N-benzoyl-N-(2-phenylethyl)carbamate;butanedioic acid](/img/structure/B13860183.png)
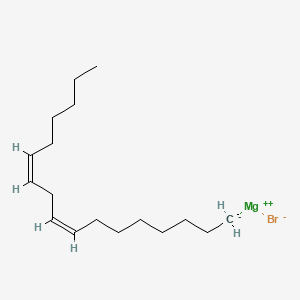
![[6-Chloro-4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13860195.png)

![3-(3-Methylimidazol-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13860207.png)
![Imidazo[1,2-a]pyridine-8-carboxylic acid,phenylmethyl ester](/img/structure/B13860212.png)
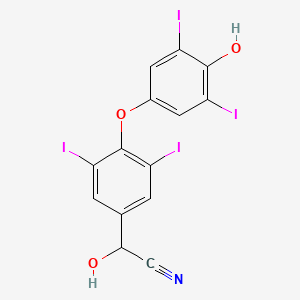

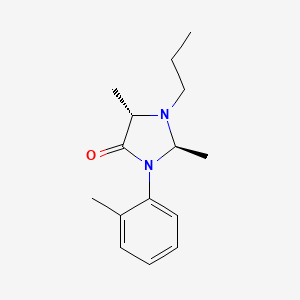
![4-[(azanyl(15N)amino)methyl]benzene-1,2,3-triol;formyloxy formate](/img/structure/B13860237.png)
